4-Isopropyl-1-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-1-methylquinolin-2(1H)-one is an organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a quinolinone core with isopropyl and methyl substituents, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-isopropyl-1-methyl-2-nitrobenzene, reduction and subsequent cyclization can yield the desired quinolinone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-Isopropyl-1-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Quinolinone derivatives are often explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Carvacrol: Known for its antimicrobial properties.
Thymol: Another compound with significant biological activity.
Other Quinolinones: Various quinolinone derivatives with different substituents.
Uniqueness
4-Isopropyl-1-methylquinolin-2(1H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Compared to other quinolinones, it may offer distinct advantages in certain applications, such as enhanced potency or selectivity .
Properties
CAS No. |
132162-30-2 |
---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-9(2)11-8-13(15)14(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3 |
InChI Key |
PYBXLKHPMVSUDG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)N(C2=CC=CC=C21)C |
Canonical SMILES |
CC(C)C1=CC(=O)N(C2=CC=CC=C21)C |
Synonyms |
2(1H)-Quinolinone,1-methyl-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.